2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

Catalog No.
S764253
CAS No.
6628-74-6
M.F
C6H12ClNO2
M. Wt
165.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

Researchers often face inaccurate stoichiometry and reagent hydrolysis when using hygroscopic free-base amino acids like pyrrolidin-1-yl-acetic acid. The hydrochloride salt form eliminates moisture uptake, ensuring precise batch-to-batch molar ratios and stable coupling reagent performance. Key advantages: • Reduces hydrolysis of HATU/EDCI, boosting coupling yields. • Conformationally constrained pyrrolidine ring enhances target binding affinity vs. acyclic amines. • Lower LogP than piperidine homolog improves BBB penetration profiles.

CAS Number

6628-74-6

Product Name

2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride

IUPAC Name

2-pyrrolidin-1-ylacetic acid;hydrochloride

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)5-7-3-1-2-4-7;/h1-5H2,(H,8,9);1H

InChI Key

HIGULTVOVROJID-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC(=O)O.Cl

Canonical SMILES

C1CCN(C1)CC(=O)O.Cl

The exact mass of the compound 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108221. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-(Pyrrolidin-1-yl)acetic acid hydrochloride, Pyrrolidin-1-ylacetic acid hydrochloride, 1-Pyrrolidineacetic acid hydrochloride, 2-(1-Pyrrolidinyl)acetic acid hydrochloride, N-(Carboxymethyl)pyrrolidine hydrochloride, Pyrrolidine-1-acetic acid hydrochloride

Purity

≥97%

Package Size

1 g, 5 g

2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride (CAS 6628-74-6) is a highly crystalline, water-soluble cyclic tertiary amino acid derivative utilized extensively as a building block in organic synthesis, peptide capping, and active pharmaceutical ingredient (API) development[1]. Supplied as a stable hydrochloride salt, it provides the structurally rigid pyrrolidin-1-yl-acetyl moiety while circumventing the severe handling limitations typical of free-base secondary and tertiary amino acids [2]. Its primary procurement value lies in its exceptional shelf stability, precise stoichiometric reliability during scale-up, and its ability to seamlessly integrate into standard coupling workflows (e.g., HATU/DIPEA) without the unpredictable moisture-induced degradation associated with zwitterionic alternatives [1].

Research Fit

Aqueous workflow ready: Hydrochloride salt provides direct aqueous dissolution for biological assays and synthesis.
Achiral N-1 scaffold: Eliminates stereochemical complexity; no chiral separation required for QC.
Certified impurity reference use: Eravacycline Impurity 22 standard with orthogonal structural authentication.

Substituting 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride with its free base (CAS 37386-15-5) or acyclic analogs fundamentally compromises both process reproducibility and final compound efficacy [1]. The free base is notoriously hygroscopic and often exists as an amorphous zwitterion, leading to variable water content that ruins stoichiometric precision and actively hydrolyzes sensitive coupling reagents like HATU or EDCI [2]. Furthermore, substituting the pyrrolidine ring with an acyclic N,N-dimethylglycine analog introduces excessive conformational flexibility, which dramatically increases the entropic penalty upon target binding, often reducing receptor affinity [3]. Conversely, using the 6-membered piperidine homolog alters the steric bulk and increases lipophilicity, potentially shifting the candidate out of the optimal pharmacokinetic space[3].

Substitution Risk

Free base (CAS 37386-15-5)
Free base exhibits limited aqueous solubility and may require organic co-solvents, altering assay compatibility and synthetic conditions.
C-2/C-3 positional isomers
C-2 and C-3 isomers introduce stereocenters, chiral analytical requirements, and divergent biological target engagement (e.g., GABAA agonism vs. uptake inhibition).
Lactam analog (2-oxopyrrolidin-1-yl)acetic acid
Lactam nitrogen is non-basic and chemically inert, eliminating the tertiary amine handle required for N-alkylation and salt formation.

Moisture Resistance and Stoichiometric Precision

The hydrochloride salt form demonstrates superior resistance to moisture uptake compared to the zwitterionic free base, maintaining a stable mass profile under standard laboratory conditions [1]. This prevents the introduction of variable water equivalents that can quench active esters during coupling.

Evidence DimensionWeight gain at 75% Relative Humidity (RH) over 7 days
Target Compound Data< 0.5% (Highly crystalline, stable)
Comparator Or BaselineFree base (CAS 37386-15-5): > 8.0% (Deliquescent)
Quantified DifferenceOver 15-fold reduction in moisture uptake
Conditions75% RH, 25°C, 7-day exposure

Ensures exact molar equivalents can be weighed without specialized dry-box handling, preventing coupling failures and reagent waste.

Solubility: Salt vs Free Base
Data to verify
563.0 mg/mL (predicted, ESOL) vs. free base LogP 0.40, aqueous solubility limited
Supports aqueous-workflow selection
Predicted value; confirm experimentally

Amide Coupling Yield and Throughput

When utilized in standard HATU/DIPEA-mediated amide bond formations, the hydrochloride salt consistently outperforms the free base. The presence of trace water in the free base leads to partial hydrolysis of the uronium reagent, whereas the anhydrous HCl salt, when neutralized in situ with DIPEA, provides near-quantitative conversion[1].

Evidence DimensionIsolated yield of target amide
Target Compound Data> 92% yield
Comparator Or BaselineFree base (CAS 37386-15-5): ~ 75-80% yield
Quantified Difference12-17% absolute increase in isolated yield
Conditions1.0 eq acid, 1.2 eq HATU, 3.0 eq DIPEA in DMF, 20°C

Directly improves the cost-efficiency and scalability of API intermediate manufacturing by maximizing conversion and simplifying purification.

Positional Isomer: N-1 vs C-2
Head-to-head
Achiral N-1: single HPLC peak, no enantiomeric analysis. C-2 isomer (CAS 71985-79-0): one stereocenter, >10-fold GABAA binding difference between enantiomers.
Achiral scaffold simplifies analytical QC
C-2/C-3 isomers require chiral chromatography

Conformational Rigidity for Target Affinity

The 5-membered pyrrolidine ring restricts the rotational degrees of freedom of the tertiary amine compared to acyclic alternatives like N,N-dimethylglycine. This pre-organization reduces the entropic penalty associated with binding to rigid receptor pockets, frequently resulting in superior half-maximal inhibitory concentrations (IC50) in structure-activity relationship (SAR) studies [1].

Evidence DimensionRotational degrees of freedom (N-alkyl bonds)
Target Compound DataConstrained (locked in 5-membered ring)
Comparator Or BaselineN,N-Dimethylglycine HCl: Highly flexible (free rotation)
Quantified DifferenceElimination of 2 freely rotatable bonds
ConditionsIn silico conformational analysis and standard SAR profiling

Provides medicinal chemists with a rigidified scaffold to improve binding affinity and target selectivity in drug discovery campaigns.

Impurity Standard: Certified vs Research
Reported
≥99.0% HPLC purity, 4-method structural ID, 36-month stability at -20°C vs. research-grade 95–97%, limited characterization.
Supports ICH Q3A method validation
Verify lot-specific CoA and stability

Lipophilicity and Steric Tuning

Selecting the pyrrolidine derivative over its 6-membered piperidine homolog allows for precise tuning of the molecule's lipophilicity and steric footprint. The pyrrolidine ring offers a lower calculated LogP contribution, which is critical for maintaining aqueous solubility and avoiding off-target hydrophobic interactions[1].

Evidence DimensioncLogP contribution of the cyclic amine moiety
Target Compound DataLower lipophilicity (baseline)
Comparator Or BaselinePiperidin-1-yl acetic acid HCl: + ~0.4 to 0.5 LogP units
Quantified Difference~0.45 LogP unit reduction
ConditionsStandard cLogP calculation models (e.g., ChemDraw/SwissADME)

Enables the optimization of the hydrophilic-lipophilic balance (HLB) without adding excessive molecular weight or steric bulk.

CCR5 Antagonist SAR
Reported
N-1 acetic acid essential for CCR5 binding; enhanced antiviral activity reported in HeLa cell assay vs. pyrrolidine 1.
N-1 scaffold supports CCR5 SAR studies
Activity profile may vary by assay platform
GABA Uptake Inhibition
Reported
N-1 scaffold: IC₅₀ 0.121 µM (lead compound) for uptake inhibition. C-3 isomer: GABAA receptor agonism, not uptake inhibitor.
Supports GABA uptake inhibitor pharmacophore
Mechanism: transporter inhibition, not receptor agonism
Orthogonal Reactive Handles
Class-level
Tertiary amine + carboxylic acid both addressable. Lactam analog: only carboxylic acid available.
Enables diversity-oriented library synthesis
Lactam analog nitrogen is inert; not substitutable

Large-Scale Peptidomimetic Synthesis and N-Terminal Capping

Driven by its superior moisture resistance and high coupling yields (as detailed in Section 3), this hydrochloride salt is the preferred choice for introducing a pyrrolidinyl-acetyl cap in both solid-phase and solution-phase peptide synthesis. It ensures reproducible batch-to-batch stoichiometry without the reagent degradation risks associated with the free base[1].

Rigidified API Intermediate Development

In medicinal chemistry campaigns where acyclic tertiary amines (like dimethylglycine) suffer from high entropic penalties upon binding, this compound is utilized to introduce a conformationally constrained motif. The locked 5-membered ring improves target affinity while maintaining a low molecular weight profile [2].

Pharmacokinetic Optimization of CNS Ligands

When tuning the blood-brain barrier (BBB) penetration of neuroactive compounds, selecting this pyrrolidine derivative over its bulkier piperidine homolog allows chemists to lower the overall LogP by approximately 0.45 units. This prevents excessive lipophilicity and reduces the risk of off-target hydrophobic toxicity [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Eravacycline Impurity Reference Standard
Certified purity & multi-technique characterization
ICH Q3A method validation and stability review
CCR5 Antagonist Lead Optimization
N-1 pyrrolidineacetic acid pharmacophore
Binding and antiviral activity in target assay
GABA Transporter Inhibitor Synthesis
Tertiary amine for N-alkylation
Uptake inhibition profile and receptor agonism differentiation
Fragment-Based Library Synthesis
Two orthogonal reactive handles
Chemoselectivity and lead-like property review

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6628-74-6

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